Ethyl 2-cyano-3,3-diethoxypropanoate

Description

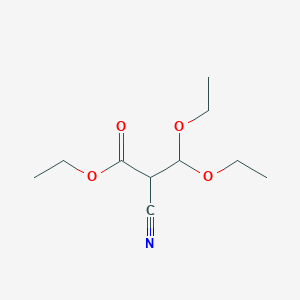

Ethyl 2-cyano-3,3-diethoxypropanoate is a cyanoacrylate ester characterized by an ethyl ester group, a cyano (-CN) substituent at the C2 position, and two ethoxy (-OCH₂CH₃) groups at the C3 position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and functionalized acrylates. Its reactivity stems from the electron-withdrawing cyano and ethoxy groups, which facilitate nucleophilic addition and cyclocondensation reactions. Synthesis typically involves Knoevenagel condensation or stepwise modifications of precursor acrylates, as demonstrated in studies using ethyl cyanoacetate and ethoxypropenoate derivatives .

Properties

CAS No. |

116097-90-6 |

|---|---|

Molecular Formula |

C10H17NO4 |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

ethyl 2-cyano-3,3-diethoxypropanoate |

InChI |

InChI=1S/C10H17NO4/c1-4-13-9(12)8(7-11)10(14-5-2)15-6-3/h8,10H,4-6H2,1-3H3 |

InChI Key |

MURYODNHHCIULJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C(C#N)C(=O)OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-3,3-diethoxypropanoate can be synthesized through several methods. One common method involves the reaction of ethyl cyanoacetate with diethyl carbonate in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Another method involves the reaction of ethyl cyanoacetate with ethyl orthoformate in the presence of a catalyst such as p-toluenesulfonic acid. This reaction also proceeds via nucleophilic substitution and yields this compound as the main product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3,3-diethoxypropanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can react with nucleophiles such as amines and alcohols to form substituted derivatives.

Hydrolysis: In the presence of acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as ethanol or methanol.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives such as amides, esters, and thioesters.

Hydrolysis: Carboxylic acids and alcohols.

Reduction: Amines.

Scientific Research Applications

Ethyl 2-cyano-3,3-diethoxypropanoate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes and receptors.

Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3,3-diethoxypropanoate depends on the specific reaction or application. In nucleophilic substitution reactions, the compound acts as an electrophile, with the cyano and diethoxy groups facilitating the substitution process. In biological applications, the compound may interact with specific enzymes or receptors, inhibiting their activity or altering their function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs of ethyl 2-cyano-3,3-diethoxypropanoate, emphasizing substituent differences and their implications:

| Compound Name (CAS No.) | Substituents at C3 Position | Molecular Formula | Key Functional Features |

|---|---|---|---|

| This compound | -OCH₂CH₃, -OCH₂CH₃ | C₉H₁₅NO₄ | High polarity, electron-deficient alkene |

| Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate (17823-58-4) | -SCH₃, -SCH₃ | C₈H₁₁NO₂S₂ | Thioether groups enhance nucleophilicity |

| Etocrylene (6197-30-4) | -C₆H₅, -C₆H₅ | C₁₈H₁₅NO₂ | Diphenyl groups confer UV-absorbing properties |

| Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate (N/A) | -C₆H₄OCH₃ | C₁₃H₁₃NO₃ | Aryl group enables π-π stacking interactions |

Physicochemical Properties

Comparative data on melting points, solubility, and stability:

Key Research Findings

Reactivity and Stability: The ethoxy groups in this compound enhance electrophilicity at the β-carbon, enabling efficient cyclocondensation with amines and thiols. However, bis(methylsulfanyl) analogs demonstrate superior nucleophilic reactivity due to sulfur's polarizability .

Biological Potency : Diphenyl-substituted derivatives (e.g., Etocrylene) lack significant cytotoxicity but excel in photostability, whereas methylsulfanyl analogs show dual functionality as antimicrobial and anticancer agents .

Green Synthesis: Sodium ethoxide-mediated Knoevenagel condensation offers a solvent-efficient route to cyanoacrylates, reducing waste compared to traditional methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.